Pralurbactam's Mechanism of Action Against Class A β-Lactamases: An In-depth Technical Guide
Pralurbactam's Mechanism of Action Against Class A β-Lactamases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralurbactam (formerly known as FL058) is a novel, potent β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3] Like other members of its class, such as avibactam, pralurbactam is designed to counteract the enzymatic activity of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. This guide provides a detailed technical overview of the mechanism of action of pralurbactam against Class A β-lactamases, a clinically significant group of enzymes that includes the widespread TEM, SHV, and KPC variants.
Pralurbactam is under development in combination with meropenem for the treatment of complicated intra-abdominal infections.[4] Pre-clinical studies have indicated that pralurbactam exhibits a strong inhibitory effect, particularly against Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria, suggesting a potential advantage over other DBO inhibitors like avibactam.[2][5] This document will synthesize the available data on its inhibitory activity, detail the experimental methodologies used in its evaluation, and provide visual representations of its mechanism and related experimental workflows.
Core Mechanism of Action: Covalent Acylation
The primary mechanism by which pralurbactam inhibits Class A β-lactamases involves a two-step process initiated by the nucleophilic attack of the active site serine residue (Ser70 in the Ambler numbering scheme) on the carbonyl carbon of pralurbactam's bicyclic core. This results in the formation of a stable, covalent acyl-enzyme intermediate.[6][7] This acylation effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
The general mechanism for DBO inhibitors is a reversible acylation process. The stability of the acyl-enzyme complex is a critical determinant of the inhibitor's efficacy. A slower deacylation rate leads to a more prolonged inhibition of the β-lactamase.
Quantitative Analysis of Inhibitory Activity
While specific IC50 and Ki values for pralurbactam against purified Class A β-lactamases are not yet widely published, in vitro susceptibility studies have demonstrated its potentiation of meropenem activity against KPC-producing Enterobacterales.[3] When combined with a fixed concentration of 4 μg/mL of pralurbactam, the minimum inhibitory concentration (MIC) of meropenem against these resistant strains was significantly reduced by a factor of 8 to 512.[3] This indicates a strong inhibitory effect of pralurbactam on the KPC enzymes produced by these organisms.
Pharmacokinetic/pharmacodynamic studies in murine infection models have identified the percentage of the dosing interval during which the free drug concentration of pralurbactam remains above a certain threshold (%fT > CT) as the key parameter driving its efficacy.[1][2] For instance, a %fT > 1 mg/L of 38.4% was associated with a bacteriostatic effect when combined with meropenem against Klebsiella pneumoniae.[1][2][8]
Table 1: In Vitro Activity of Meropenem in Combination with Pralurbactam against Carbapenemase-Producing Enterobacterales
| Organism | β-Lactamase | Meropenem MIC (mg/L) | Meropenem + Pralurbactam (4 mg/L) MIC (mg/L) | MIC Fold Reduction |
| K. pneumoniae | KPC | ≥8 | 0.25 - 2 | 4 - ≥32 |
| E. coli | KPC | ≥8 | ≤0.06 - 0.125 | ≥64 - ≥128 |
Data synthesized from in vitro susceptibility testing results.[3]
Experimental Protocols
The evaluation of pralurbactam's inhibitory activity against Class A β-lactamases involves a series of standardized biochemical assays. The following sections detail the general methodologies employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a β-lactam antibiotic in combination with pralurbactam is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents:
-
Prepare a stock solution of the β-lactam antibiotic (e.g., meropenem) and pralurbactam in a suitable solvent, typically water or DMSO.
-
Prepare serial twofold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
For combination testing, add a fixed concentration of pralurbactam (e.g., 4 mg/L) to each well containing the serially diluted β-lactam.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested on an appropriate agar plate overnight.
-
Suspend several colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to 50 µL of the CAMHB containing the antibiotic dilutions (with or without pralurbactam).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Enzyme Kinetics and Inhibition Assays (IC50 and Ki Determination)
To determine the intrinsic inhibitory activity of pralurbactam against purified Class A β-lactamases, steady-state kinetic assays are performed.
-
Enzyme and Substrate Preparation:
-
Purify the target Class A β-lactamase (e.g., KPC-2, SHV-1, TEM-1).
-
Use a chromogenic substrate, such as nitrocefin, which undergoes a color change upon hydrolysis by the β-lactamase.
-
-
IC50 Determination:
-
Pre-incubate a fixed concentration of the purified β-lactamase with a range of pralurbactam concentrations for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a fixed concentration of the chromogenic substrate (typically at or near its Km value).
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time using a spectrophotometer.
-
Plot the initial velocity of the reaction against the logarithm of the pralurbactam concentration.
-
The IC50 value is the concentration of pralurbactam that results in a 50% reduction in the enzyme's catalytic activity.
-
-
Ki Determination:
-
To determine the inhibition constant (Ki), perform the kinetic assay with varying concentrations of both the substrate and pralurbactam.
-
Measure the initial reaction velocities under these different conditions.
-
Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for competitive, non-competitive, or mixed inhibition) and plotting methods (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki value. For covalent inhibitors like pralurbactam, a more complex analysis to determine kinact and KI may be necessary.
-
Conclusion
Pralurbactam is a promising diazabicyclooctane β-lactamase inhibitor with potent activity against Class A β-lactamases, including the clinically challenging KPC carbapenemases. Its mechanism of action follows the established pathway for DBOs, involving the formation of a stable covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. While comprehensive quantitative kinetic data against a wide range of purified Class A enzymes and structural data of the pralurbactam-enzyme complex are still emerging, the available in vitro and in vivo data strongly support its potential as an effective partner for β-lactam antibiotics in combating infections caused by resistant Gram-negative bacteria. Further research, particularly crystallographic studies and detailed kinetic analyses, will provide a more complete understanding of the molecular interactions that underpin its potent inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacokinetics/pharmacodynamics of FL058 (a novel beta-lactamase inhibitor) combined with meropenem against carbapenemase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. Defining the architecture of KPC-2 Carbapenemase: identifying allosteric networks to fight antibiotics resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure of KPC-2: insights into carbapenemase activity in Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
